molecular formula C24H23N3O5S B2756814 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895440-73-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2756814
CAS No.: 895440-73-0
M. Wt: 465.52
InChI Key: MXIDAGWEFMNGLZ-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-29-17-10-11-19(31-3)22-20(17)26-24(33-22)27(14-15-7-6-12-25-13-15)23(28)16-8-5-9-18(30-2)21(16)32-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIDAGWEFMNGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of thiazole derivatives, which are known for their pharmacological significance, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 378.46 g/mol. The compound features a thiazole ring fused with a benzo[d]thiazole moiety and methoxy groups that enhance its solubility and bioactivity.

PropertyValue
Molecular FormulaC20H22N2O4SC_{20}H_{22}N_{2}O_{4}S
Molecular Weight378.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act by:

  • Inhibiting Enzymatic Activity : Compounds with similar structures have shown efficacy in inhibiting enzymes like Pin1, which is implicated in cancer progression. The thiazole ring enhances binding affinity to these targets.
  • Inducing Apoptosis : Studies suggest that derivatives of this compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against various bacterial strains.

Structure-Activity Relationships (SAR)

A systematic SAR study has been conducted on thiazole derivatives to evaluate their biological efficacy. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings enhances the anticancer activity.
  • Pyridine Substitution : Substituting the phenyl ring with a pyridine moiety has been shown to improve the physicochemical properties and bioactivity of the compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating that modifications at the 4-position of the thiazole significantly increased potency against breast cancer cells (IC50 values in low micromolar range) .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a benzo[d]thiazole scaffold exhibited significant antibacterial activity, particularly against resistant strains .
  • Leishmanicidal Activity : Research on hybrid phthalimido-thiazoles showed promising results against Leishmania species, suggesting potential applications in treating parasitic infections .

Q & A

Q. What are the standard synthetic routes for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide, and what analytical techniques ensure purity?

The synthesis typically involves multi-step reactions, including the formation of the benzo[d]thiazole core, coupling with pyridin-3-ylmethylamine, and subsequent amidation. Key steps require controlled conditions (e.g., solvent polarity, temperature gradients) to avoid side reactions. For purity assurance, High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity. Recrystallization in solvents like methanol or ethanol is often employed for final purification .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation of this compound?

1H/13C NMR identifies proton and carbon environments, particularly distinguishing methoxy and aromatic groups. Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). HPLC with UV detection ensures >95% purity, and MS (ESI or EI) confirms molecular weight. X-ray crystallography, using software like SHELX, resolves absolute stereochemistry when single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

By-product formation often stems from incomplete coupling or undesired ring closures. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst screening : Pd-based catalysts improve cross-coupling efficiency.
  • Temperature control : Gradual heating (60–80°C) prevents thermal degradation.
  • Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) isolates intermediates. Post-synthetic analysis via Thin-Layer Chromatography (TLC) tracks side products .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Methodological solutions include:

  • Standardized assays : Use validated cell lines (e.g., HEK293 for receptor binding) and replicate experiments ≥3 times.
  • Batch consistency : Ensure synthetic reproducibility via strict QC (HPLC, NMR).
  • Meta-analysis : Cross-reference data with structural analogs (e.g., ’s thieno-pyridine derivatives) to identify structure-activity trends .

Q. How do intermolecular interactions influence crystallographic data interpretation for this compound?

Hydrogen bonding (e.g., N–H⋯N/O) and π-π stacking in the crystal lattice affect diffraction patterns. SHELXL refinement ( ) models these interactions, with non-classical bonds (C–H⋯F/O) stabilizing packing. Disordered solvent molecules require occupancy refinement. Thermal displacement parameters (Ueq) must be adjusted for flexible groups like methoxy substituents .

Q. What methodological approaches are used to design bioactive derivatives of this compound?

Derivative synthesis focuses on functional group modification:

  • Amide substitution : Replace pyridin-3-ylmethyl with bulkier groups (e.g., 4-nitrobenzyl) to enhance target affinity.
  • Heterocycle variation : Introduce triazole or thiophene rings () to modulate solubility.
  • Post-synthetic modifications : Click chemistry (e.g., CuAAC) adds bioorthogonal handles for imaging. Docking studies (AutoDock Vina) predict binding modes to prioritize synthetic targets .

Data Analysis & Validation

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting) may indicate rotameric states or impurities. Solutions include:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., amide bond rotation).
  • 2D techniques (COSY, HSQC) : Assign overlapping signals.
  • Spiking experiments : Compare with authentic samples to confirm identity .

Q. What computational tools validate the compound’s potential biological targets?

Molecular docking (e.g., Glide, GOLD) predicts interactions with enzymes like PFOR () or kinases. Pharmacophore modeling (MOE) identifies critical binding features. MD simulations (AMBER) assess stability over time. In vitro validation via enzyme inhibition assays (e.g., IC50 determination) confirms computational findings .

Experimental Design

Q. What in vitro assays are recommended to evaluate this compound’s therapeutic potential?

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).
  • Anti-inflammatory : COX-2 inhibition ELISA.
  • Antimicrobial : MIC determination against S. aureus or E. coli.
  • Target engagement : Fluorescence polarization for binding affinity (Kd). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via siRNA knockdown of suspected targets .

Q. How can researchers design crystallization trials for this compound?

  • Solvent screening : Use vapor diffusion (hanging drop) with PEG-based precipitants.
  • Temperature : Test 4°C, 20°C, and 37°C to find optimal nucleation.
  • Additives : Heavy atoms (e.g., PtCl₄²⁻) aid phasing. Data collection at synchrotron sources (λ = 0.9–1.0 Å) improves resolution. Refinement in SHELXL accounts for disorder .

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